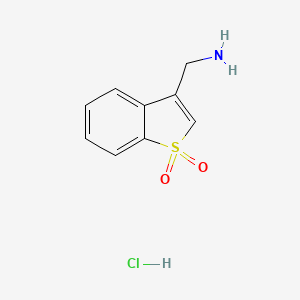

3-(Aminomethyl)-1lambda6-benzothiophene-1,1-dione hydrochloride

説明

3-(Aminomethyl)-1lambda6-benzothiophene-1,1-dione hydrochloride (3-AMBT-HCl) is an organic compound belonging to the family of benzothiophene-1,1-dione derivatives. It is a white crystalline solid with a molecular weight of 181.63 g/mol. 3-AMBT-HCl has been used in a variety of scientific research applications due to its unique chemical and physical properties.

科学的研究の応用

Efficacy and Safety in Psychotic and Mood Disorders

- Lurasidone, a benzisothiazole antipsychotic drug, has been found effective and well-tolerated for the short-term treatment of schizophrenia and acute bipolar depression. It demonstrates unusual efficacy in acute bipolar depression even without psychotic features, with a low risk of inducing weight gain, metabolic, or cardiac abnormalities. However, its risk of akathisia may exceed that of other modern antipsychotics, emphasizing the need for long-term testing in schizophrenia and bipolar disorder and testing for other indications (Pompili et al., 2018).

Synthetic and Structural Insights

- Research into the synthesis and structural properties of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones has provided insights into the reactivity of chloral with amines, leading to various products depending on amine type and reaction conditions. This highlights the versatility of thiazole and benzothiazole derivatives in synthetic chemistry (Issac & Tierney, 1996).

Supramolecular Chemistry and Applications

- Benzene-1,3,5-tricarboxamide derivatives, closely related to benzothiazole structures, show significant importance in supramolecular chemistry with applications ranging from nanotechnology, polymer processing to biomedical applications. Their self-assembly into nanometer-sized rod-like structures and multivalent nature drives applications in various fields (Cantekin, de Greef, & Palmans, 2012).

Neurochemistry and Neurotoxicity

- The review of patent literature on antagonists for the glycine site of the NMDA receptor has revealed the importance of benzothiazoline derivatives in the development of therapeutics for CNS disorders, highlighting the therapeutic promise of glycine site antagonists for conditions like cerebral ischemia, epilepsy, and schizophrenia (Kulagowski & Leeson, 1995).

Advanced Oxidation Processes for Environmental Remediation

- A review on the degradation of acetaminophen by advanced oxidation processes has highlighted the role of benzothiazole derivatives in environmental chemistry, demonstrating their significance in addressing water scarcity and the accumulation of recalcitrant compounds in the environment (Qutob et al., 2022).

作用機序

Target of Action

The compound “3-(Aminomethyl)-1lambda6-benzothiophene-1,1-dione hydrochloride” is structurally similar to the compound "Ganfeborole (GSK 3036656)" . Ganfeborole is known to target the Mycobacterium tuberculosis leucyl-tRNA synthetase (LeuRS) . LeuRS is an essential enzyme for protein synthesis, playing a crucial role in charging tRNALeu with leucine .

Mode of Action

The compound interacts with its target, LeuRS, by inhibiting its function . It is designed to introduce various substituents onto the aromatic ring of the 3-aminomethyl benzoxaborole scaffold . This interaction results in good antitubercular activity with high selectivity over human cytoplasmic protein synthesis inhibition .

Biochemical Pathways

The inhibition of LeuRS disrupts the protein synthesis pathway in Mycobacterium tuberculosis, leading to its death

Pharmacokinetics

Similar compounds have shown good in vivo pharmacokinetics and efficacy against mycobacterium tuberculosis in mouse tb infection models .

Result of Action

The primary result of the compound’s action is the inhibition of protein synthesis in Mycobacterium tuberculosis, leading to its death . This makes it a potential candidate for the treatment of tuberculosis.

特性

IUPAC Name |

(1,1-dioxo-1-benzothiophen-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2S.ClH/c10-5-7-6-13(11,12)9-4-2-1-3-8(7)9;/h1-4,6H,5,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IODHAJHGQHJGAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CS2(=O)=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

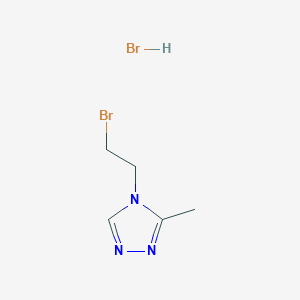

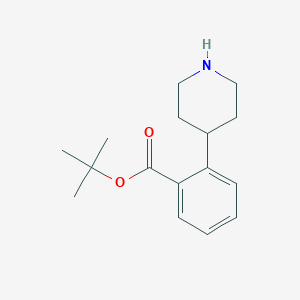

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

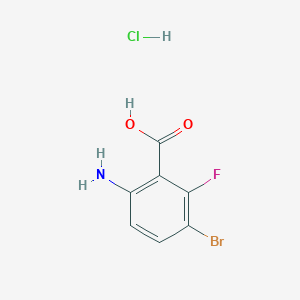

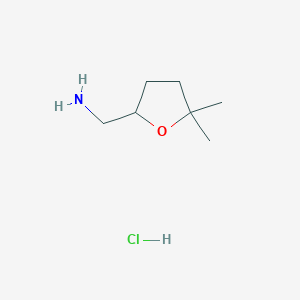

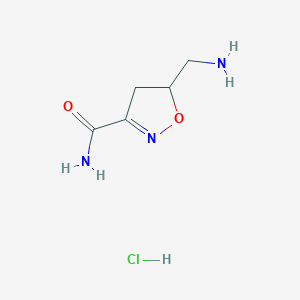

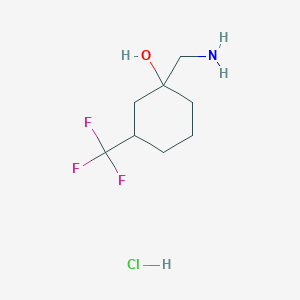

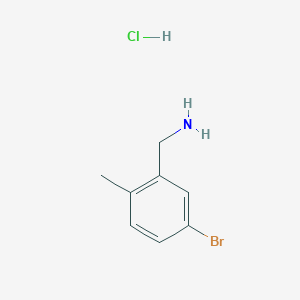

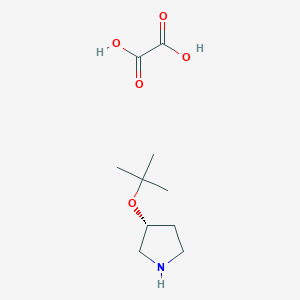

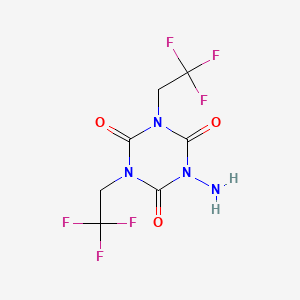

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine hydrochloride](/img/structure/B1379487.png)

![4-(Benzo[d][1,3]dioxol-5-ylmethoxy)piperidine hydrochloride](/img/structure/B1379491.png)

![3-cyclopropanecarbonyl-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1379496.png)

![tert-butyl N-[2-(4-methylbenzoyl)furan-3-yl]carbamate](/img/structure/B1379498.png)

![7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B1379500.png)